
Enfuvirtide Acetate
Descripción
Contextualization within HIV-1 Entry Inhibition Strategies
HIV-1 infection begins with the virus entering a host cell, a process mediated by the viral envelope glycoproteins gp120 and gp41. nps.org.aupatsnap.com Entry inhibitors are a class of antiretroviral drugs designed to block this initial step of the HIV life cycle. wikipedia.orgguidelines.org.au This contrasts with other antiretroviral classes that target later stages, such as reverse transcription, integration, or protease activity. patsnap.com
HIV entry involves several steps:
Attachment of the viral gp120 protein to the CD4 receptor on the host cell. nps.org.aupatsnap.com
Conformational changes in gp120 that expose binding sites for chemokine receptors (e.g., CCR5 or CXCR4). nps.org.aupatsnap.com
Interaction with a co-receptor induces structural rearrangements in the transmembrane glycoprotein (B1211001) gp41. nps.org.aupatsnap.com
Gp41 undergoes conformational changes that lead to the insertion of a hydrophobic fusion peptide into the target cell membrane, bringing the viral and cellular membranes into close proximity. nps.org.aupatsnap.com
Gp41 folds into a stable six-helix bundle structure, pulling the membranes together and facilitating the formation of a fusion pore, allowing the viral genetic material to enter the host cell. patsnap.comresearchgate.net
Entry inhibitors interfere with one or more of these steps. Enfuvirtide (B549319) acetate (B1210297) specifically targets the fusion process mediated by gp41. patsnap.comfda.gov
Historical Development and Significance as the First HIV-1 Fusion Inhibitor
The scientific investigation into the HIV life cycle, particularly the entry process, intensified following the identification of the virus in the 1980s. nps.org.aunih.gov This research identified potential drug targets to interrupt viral replication. nih.gov The concept of inhibiting viral fusion as a therapeutic strategy emerged from understanding the critical role of gp41 in mediating the merger of viral and cellular membranes. wikipedia.orgnps.org.au
Enfuvirtide originated from research conducted at Duke University, where a pharmaceutical company, Trimeris, was formed. wikipedia.org Trimeris began developing enfuvirtide, initially designated T-20, in 1996. wikipedia.org In 1999, a partnership was established with Hoffmann-La Roche to further the drug's development. wikipedia.org
Enfuvirtide acetate holds significant historical importance as the first HIV fusion inhibitor to receive approval from the U.S. Food and Drug Administration (FDA). wikipedia.orgpatsnap.comresearchgate.net It was approved on March 13, 2003, introducing a new class of antiretroviral drugs. wikipedia.org Its approval was based on studies that evaluated its efficacy in combination with optimized background antiretroviral regimens in treatment-experienced patients. wikipedia.orgnih.gov
Research findings from studies like TORO 1 and TORO 2 demonstrated the virological and immunological benefits of adding enfuvirtide to optimized background regimens in patients with drug-resistant HIV-1. nih.govnih.gov For instance, the TORO 2 study showed a significantly greater decrease in plasma viral load and a larger increase in CD4+ cell count in the enfuvirtide group compared to the control group at 24 weeks. nih.gov
Study | Patient Group | Background Regimen | Enfuvirtide + Background Regimen (24 weeks) | Background Regimen Alone (24 weeks) | Difference (Enfuvirtide vs. Control) |
TORO 2 | Treatment-experienced | Optimized | Mean change in plasma HIV-1 RNA: -1.429 log₁₀ copies/mL nih.gov | Mean change in plasma HIV-1 RNA: -0.648 log₁₀ copies/mL nih.gov | -0.781 log₁₀ copies/mL (P<0.001) nih.gov |
Mean increase in CD4+ cells: 65.5 cells/mm³ nih.gov | Mean increase in CD4+ cells: 38.0 cells/mm³ nih.gov | 27.5 cells/mm³ (P=0.02) nih.gov |
Note: Data extracted from the TORO 2 study findings.
The introduction of this compound provided a crucial treatment option for patients with limited therapeutic alternatives due to the development of resistance to existing drug classes. nps.org.aunih.gov Its unique mechanism of action, targeting the fusion step, meant there was no cross-resistance with other established antiretroviral drugs at the time of its approval. nih.gov
While enfuvirtide's clinical use has faced limitations, including the need for subcutaneous injection and the emergence of resistance mutations in gp41, its development marked a pivotal advancement in antiretroviral therapy by validating the fusion machinery as a viable drug target. nps.org.auguidelines.org.auresearchgate.netnih.gov Research continues into next-generation fusion inhibitors and combination strategies involving enfuvirtide and newer compounds to potentially improve efficacy and resistance profiles. asm.orgnih.gov
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEASPLKKXBYDKL-FXEVSJAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C204H301N51O64 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4492 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action and Inhibition of Hiv 1 Entry
Interaction with HIV-1 Envelope Glycoprotein (B1211001) gp41
The HIV-1 envelope glycoprotein complex, composed of gp120 and gp41, mediates the attachment of the virus to target cells and the subsequent fusion of the viral and cellular membranes nih.govnih.gov. Following the binding of gp120 to the host cell's CD4 receptor and a co-receptor (typically CCR5 or CXCR4), gp41 undergoes significant conformational changes necessary for membrane fusion nih.govpatsnap.com. Enfuvirtide (B549319) acetate (B1210297) targets the gp41 subunit to block this crucial step.
Binding to the First Heptad-Repeat (HR1) Region of gp41
Enfuvirtide is a synthetic peptide comprised of 36 amino acids drugbank.comwikipedia.org. Its sequence is derived from the C-terminal heptad repeat (CHR or HR2) region of gp41 mdpi.comnih.gov. Enfuvirtide acetate exerts its inhibitory effect by binding specifically to the first heptad-repeat (HR1) region within the gp41 subunit drugbank.compediatriconcall.com. This binding occurs after gp120 has engaged with the CD4 receptor on the host cell, exposing the HR1 region nih.gov.
Disruption of gp41 Conformational Changes Required for Membrane Fusion
The fusion process mediated by gp41 involves a series of structural rearrangements. Initially, gp41 is in a metastable prefusion conformation nih.gov. Upon receptor binding, gp41 extends, inserting its fusion peptide into the host cell membrane patsnap.compnas.org. Subsequently, the HR1 and HR2 regions of gp41 fold back on themselves, forming a six-helix bundle structure mdpi.compnas.orgpnas.org. This six-helix bundle formation is essential as it pulls the viral and cellular membranes into close proximity, driving the fusion event mdpi.compnas.orgpnas.org.
This compound interferes with this process by binding to the HR1 region, effectively preventing the HR2 region from interacting with HR1 to form the stable six-helix bundle mdpi.compnas.orgresearchgate.net. By occupying the binding site on HR1, this compound stabilizes a transient pre-hairpin intermediate conformation of gp41, thereby halting the conformational changes necessary for fusion mdpi.comresearchgate.net.
Prevention of Viral-Cellular Membrane Fusion and Entry Pore Formation
The disruption of the six-helix bundle formation by this compound directly prevents the viral and cellular membranes from being drawn together mdpi.compnas.orgresearchgate.net. This inhibition of membrane approximation means that the fusion pore, which would normally form to allow the viral genetic material to enter the host cell, cannot be created patsnap.comwikipedia.org. Consequently, this compound effectively blocks the entry of the HIV-1 capsid into the target cell, halting the viral replication cycle at its initial stage patsnap.comwikipedia.org.
Functional Analogy as a Peptide Mimetic of Viral Fusion Machinery
Enfuvirtide is described as a biomimetic peptide drugbank.comwikipedia.org. It was rationally designed to mimic components of the HIV-1 fusion machinery, specifically the HR2 region of gp41 patsnap.comdrugbank.comwikipedia.org. By structurally resembling the HR2 domain, enfuvirtide can competitively bind to the HR1 region of gp41, effectively displacing the native HR2-HR1 interaction required for fusion mdpi.compnas.orgpreprints.org. This functional analogy allows enfuvirtide to act as a decoy, interfering with the proper folding and interaction of the viral fusion protein components.
Differentiation from Other Classes of Antiretroviral Agents
This compound stands apart from other major classes of antiretroviral drugs due to its unique target and mechanism of action. Most other antiretroviral agents target intracellular steps of the HIV life cycle, such as reverse transcription, integration, or protease activity patsnap.commedscape.comnih.gov.
For instance:
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs and NNRTIs) block the conversion of viral RNA into DNA medscape.comnih.gov.
Integrase Inhibitors prevent the integration of viral DNA into the host cell genome medscape.comnih.gov.
Protease Inhibitors inhibit the cleavage of viral polyproteins into functional proteins nih.gov.
CCR5 Antagonists block a co-receptor necessary for viral entry, but through a different mechanism than fusion inhibition medscape.complos.org.
In contrast, this compound is classified as an entry inhibitor, specifically a fusion inhibitor, because it acts extracellularly to prevent the physical fusion of the viral and cellular membranes wikipedia.orgmedscape.comnih.govimmunopaedia.org.za. This distinct mechanism means that this compound can be effective against HIV-1 strains that have developed resistance to other classes of antiretroviral drugs nih.govnih.gov.
Here is a table summarizing the differentiation:
Antiretroviral Class | Target Stage of HIV Life Cycle | Mechanism of Action | Example (excluding Enfuvirtide) |
Fusion Inhibitor (e.g., Enfuvirtide) | Viral Entry (Membrane Fusion) | Blocks conformational changes of gp41 required for fusion | N/A |
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NNRTIs) | Reverse Transcription | Inhibits the conversion of viral RNA to DNA | Zidovudine (NRTI), Efavirenz (B1671121) (NNRTI) medscape.com |
Integrase Inhibitors | Integration | Prevents integration of viral DNA into host genome | Raltegravir medscape.com |
Protease Inhibitors | Viral Assembly/Maturation | Inhibits cleavage of viral polyproteins | Ritonavir nih.gov |
CCR5 Antagonists | Viral Entry (Co-receptor Binding) | Blocks the CCR5 co-receptor, preventing viral attachment to the cell surface plos.org | Maraviroc plos.org |
This unique mode of action highlights this compound's importance as a treatment option, particularly in patients with limited responses to other therapies due to drug resistance nih.gov.
Data Table: Summary of Enfuvirtide's Interaction with gp41
gp41 Region Targeted | Enfuvirtide Action | Outcome |
HR1 | Binds to the HR1 region of gp41 drugbank.compediatriconcall.com. | Prevents interaction with HR2 mdpi.compnas.orgresearchgate.net. |
HR1/HR2 Interaction | Disrupts formation of the six-helix bundle mdpi.compnas.orgresearchgate.net. | Stabilizes pre-hairpin intermediate mdpi.comresearchgate.net. |
Membrane Fusion | Inhibits conformational changes of gp41 drugbank.compediatriconcall.com. | Prevents viral-cellular membrane fusion . |
Entry Pore Formation | Blocks the process of membranes being drawn together. | Prevents formation of the entry pore wikipedia.org. |
Detailed Research Findings:
Studies have provided detailed insights into the interaction between enfuvirtide and gp41. For example, crystallographic studies have helped elucidate the structure of gp41 and how peptides like enfuvirtide interfere with its conformational changes pnas.orgpnas.org. Research has shown that enfuvirtide binds to a conserved region within the HR1 domain, critical for the interaction with HR2 pnas.orgresearchgate.net. Mutations in this HR1 region can lead to reduced binding affinity of enfuvirtide and contribute to drug resistance nih.govresearchgate.netasm.org. Studies have also explored the kinetics of gp41 folding and how enfuvirtide inhibits this process by actively displacing the C-terminal hairpin strand pnas.org. The development of resistance mutations in HR1, sometimes accompanied by compensatory mutations in HR2, further underscores the specific interaction targeted by enfuvirtide asm.org.
Antiviral Activity and Specificity in Research Models
Assessment of Antiviral Spectrum Against HIV-1 Clades
Studies have evaluated the antiviral activity of Enfuvirtide (B549319) against a range of HIV-1 clades. The 50% inhibitory concentration (IC50) for Enfuvirtide against laboratory and primary isolates representing HIV-1 clades A to G has been reported to range from 4 to 280 nM (18 to 1260 ng/mL). fda.govhivclinic.ca For baseline clinical isolates, the IC50 values ranged from 0.089 to 107 nM (0.4 to 480 ng/mL) using the cMAGI assay and from 1.56 to 1680 nM (7 to 7530 ng/mL) using a recombinant phenotypic entry assay. fda.gov This indicates that Enfuvirtide demonstrates activity across diverse HIV-1 subtypes. nih.gov
Evaluation of Activity Against Diverse HIV-1 Tropisms (R5, X4, Dual-Tropic)
Enfuvirtide has shown similar in vitro activity against HIV-1 isolates with different tropisms, including R5, X4, and dual-tropic viruses. fda.govasm.org This broad activity against viruses utilizing different co-receptors (CCR5 and CXCR4) for entry is a significant characteristic. asm.orgnih.gov
Research on Activity Against HIV-2 Isolates
Research indicates that Enfuvirtide has no activity against HIV-2. fda.govroche.commdpi.com Studies have shown significantly higher IC50 values for Enfuvirtide against HIV-2 in vitro compared to HIV-1, sometimes up to 100-fold higher. mdpi.com This lack of activity against HIV-2 means Enfuvirtide is not recommended for treating HIV-2 infection. mdpi.com
Methodologies for In Vitro and In Vivo Antiviral Potency Assessment
In vitro antiviral activity of Enfuvirtide is commonly assessed by infecting different CD4+ cell types, such as T-lymphoblastoid cell lines, monocyte/macrophage cells, and primary peripheral blood mononuclear cells (PBMCs), with laboratory and clinical isolates of HIV-1. fda.govroche.com Assays used include the cMAGI assay and recombinant phenotypic entry assays to determine IC50 values. fda.gov Cell-cell fusion inhibition assays are also employed, with reported IC50 values ranging from 0.5 ng/mL to 25 ng/mL for various protocols. roche.com Cytotoxicity is typically evaluated using assays like the MTT or XTT metabolic assays to ensure that observed antiviral effects are not due to cellular toxicity. nih.govasm.org
In vivo assessment of Enfuvirtide's potency is often conducted within the framework of clinical trials, evaluating parameters such as changes in plasma HIV-1 RNA levels (viral load) and CD4+ cell counts in treated individuals. nih.govnih.govnih.gov While the prompt specifically requested research models, clinical trial data provides crucial evidence of in vivo efficacy in a complex biological system, albeit in human subjects rather than traditional animal models for initial drug characterization. Studies have demonstrated significant decreases in HIV RNA and increases in CD4 cell counts in patients receiving Enfuvirtide-based regimens. nih.govnih.gov
Here is a summary of representative in vitro antiviral activity data:
HIV-1 Isolate Type (Clade/Tropism) | Assay Method | IC50 Range (nM) | IC50 Range (ng/mL) | Source |
Laboratory and Primary Isolates | Not specified | 4 - 280 | 18 - 1260 | fda.govhivclinic.ca |
Baseline Clinical Isolates | cMAGI assay | 0.089 - 107 | 0.4 - 480 | fda.govhivclinic.ca |
Baseline Clinical Isolates | Recombinant phenotypic entry | 1.56 - 1680 | 7 - 7530 | fda.gov |
HIV-1 (various, R5, X4, dual) | Cell-cell fusion inhibition | Not specified | 0.5 - 25 | roche.com |
Peptide Design, Synthesis, and Structural Biology of Enfuvirtide Acetate
Enfuvirtide (B549319) Acetate (B1210297) as a Model for Peptide-Based Drug Development
The successful clinical application of enfuvirtide as the premier HIV fusion inhibitor paved the way for a new category of antiretroviral medications and underscored the potential of employing peptides to target and inhibit viral entry. wikipedia.orgnih.govmdpi.com The conceptualization of enfuvirtide stemmed from serendipitous observations made during epitope-mapping studies aimed at HIV vaccine development, where synthetic peptides derived from gp41 demonstrated antiviral activity. tg.org.au This underscores the critical role of fundamental research into viral protein structures in inspiring the design of inhibitory peptides.
The inherent challenges associated with enfuvirtide, such as its relatively short half-life necessitating twice-daily injections and the emergence of viral resistance, have spurred subsequent research efforts focused on enhancing the properties of peptide drugs. nih.govasm.org This ongoing research includes the development of next-generation fusion inhibitors and modified peptides, such as lipopeptides and PEGylated conjugates, engineered for improved potency, extended durability, and more favorable pharmacokinetic profiles. nih.govasm.orgresearchgate.netpnas.org Consequently, enfuvirtide serves as a foundational case study, significantly influencing the design and development strategies for subsequent peptide-based antiviral agents.
Research into Advanced Peptide Synthesis and Purification Methodologies
In response to these limitations, research into advanced methodologies has explored hybrid approaches that integrate both solid-phase and solution-phase synthesis techniques to enhance efficiency and purity. google.combachem.comgoogle.com In this hybrid strategy, peptide fragments are initially synthesized using SPPS and subsequently joined together in solution. google.combachem.comgoogle.com This allows for intermediate purification steps for the peptide fragments, resulting in reduced impurity levels compared to methods relying solely on SPPS, where purification is typically performed only at the final stage. bachem.com
Purification of synthetic peptides commonly employs reverse-phase High-Performance Liquid Chromatography (HPLC). google.comresearchgate.net Nevertheless, as peptides become longer and more complex, purification can become a rate-limiting step in achieving high-quality products. google.combachem.com Alongside synthesis advancements, efforts are directed towards developing more sustainable and efficient purification methods, exploring alternative coupling reagents and solvents, and investigating techniques like chemo-enzymatic peptide synthesis. bachem.comresearchgate.net
Biosynthesis approaches, utilizing microbial expression systems such as Escherichia coli, are also being explored as a potential alternative to chemical synthesis. nih.gov These methods aim to circumvent challenges like the generation of chemical waste and the escalating production costs associated with increasing peptide length in solid-phase synthesis. nih.gov The use of thermostable chaperone-based fusion partners has been investigated to facilitate the efficient production and purification of enfuvirtide through biosynthesis. nih.gov
Structural Elucidation of Enfuvirtide-gp41 Interactions
The mechanism by which enfuvirtide inhibits HIV-1 infection is intrinsically linked to its interaction with the viral gp41 protein, a transmembrane glycoprotein (B1211001) that plays a critical role in facilitating viral entry. patsnap.comtg.org.au The gp41 protein undergoes substantial conformational changes to mediate the fusion between the viral envelope and the host cell membrane. patsnap.comdrugbank.comtg.org.au Enfuvirtide exerts its effect by binding to gp41, thereby preventing these necessary structural rearrangements and consequently blocking the fusion process and viral entry. patsnap.comdrugbank.comresearchgate.net
Structural investigations, employing techniques such as X-ray crystallography and circular dichroism, have been crucial in deciphering the nature of the interaction between enfuvirtide and gp41, as well as understanding the implications of these interactions for viral fusion and the development of resistance. rcsb.orgasm.org
Enfuvirtide is designed to specifically bind to the N-terminal heptad repeat (NHR or HR1) region of the gp41 protein. patsnap.comdrugbank.comresearchgate.net This binding action disrupts the interaction between the HR1 and HR2 regions of gp41, an interaction that is indispensable for the formation of the stable six-helix bundle structure that provides the driving force for membrane fusion. nih.govtg.org.aupnas.org
As a peptide mimetic of the HR2 region, enfuvirtide functions by competitively binding to the HR1 region. nih.gov The primary binding site for enfuvirtide on gp41's HR1 region is concentrated within a 10-amino acid sequence located between residues 36 and 45. tg.org.auoup.com This specific motif is known to be critical for efficient viral fusion. oup.com Furthermore, studies suggest that enfuvirtide may also target other sites within the viral envelope beyond the primary HR1 binding domain, and that the peptide's affinity for cell membranes (membranotropism) can contribute to its effective delivery to the site of membrane fusion. nih.govplos.org
During the process of HIV-1 entry, the gp41 protein transitions through several distinct conformational states. These include a prefusion conformation, an extended pre-hairpin intermediate, and a postfusion conformation characterized by the formation of a six-helix bundle. nih.govmdpi.com Enfuvirtide specifically targets and binds to the extended pre-hairpin intermediate conformation of gp41. nih.gov By binding to the HR1 region in this intermediate state, enfuvirtide effectively prevents the HR2 region from folding back and interacting with HR1, thereby inhibiting the formation of the highly stable six-helix bundle (6-HB) core structure. researchgate.netpnas.orgmdpi.com This blockade of 6-HB formation is a crucial step in preventing the viral and cellular membranes from being drawn together, which is necessary for fusion. pnas.org
Preclinical and Early Clinical Development Research
Discovery Research and Compound Derivation History
Enfuvirtide (B549319) originated at Duke University, where researchers established a pharmaceutical company called Trimeris wikipedia.orgbionity.com. Development of the compound, initially designated as T-20, began in 1996 wikipedia.orgbionity.com. In 1999, Trimeris partnered with Hoffmann-La Roche to advance the drug's development wikipedia.orgbionity.com.
The discovery of enfuvirtide emerged from research into synthetic peptides derived from the HIV-1 envelope glycoprotein (B1211001) (Env) transmembrane subunit gp41 nps.org.aupnas.org. Specifically, peptides from the C-heptad repeat (CHR) region of gp41 were found to exhibit potent anti-HIV activity pnas.org. Enfuvirtide is a synthetic 36-amino acid peptide analogue that mimics a region of gp41 known as the heptad repeat 2 (HR2) domain nps.org.aupatsnap.com. It was rationally designed as a biomimetic peptide to interfere with the HIV-1 fusion machinery wikipedia.orgdrugbank.com.
Its mechanism involves binding to the first heptad repeat (HR1) in the gp41 subunit, thereby preventing the conformational changes required for the fusion of viral and cellular membranes patsnap.comdrugbank.comfda.gov. This action disrupts the formation of the six-helix bundle, a critical step for the virus to enter the host cell pnas.orgasm.org.
Early In Vitro and Cellular Assay Studies
Early in vitro studies were crucial in demonstrating enfuvirtide's potent antiviral activity and elucidating its mechanism of action. These studies assessed its ability to inhibit HIV-1 replication in various cell types.
The in vitro antiviral activity of enfuvirtide was evaluated by infecting different CD4+ cell types with laboratory and clinical isolates of HIV-1 fda.gov. The 50% inhibitory concentration (IC50) for enfuvirtide in laboratory and primary isolates representing HIV-1 subtypes A to G ranged from 4 to 280 nM (18 to 1260 ng/mL) fda.gov. For baseline clinical isolates, the IC50 ranged from 0.089 to 107 nM (0.4 to 480 ng/mL) using the cMAGI assay and from 1.56 to 1680 nM (7 to 7530 ng/mL) by a recombinant phenotypic entry assay fda.gov. Enfuvirtide demonstrated similar activity in vitro against R5, X4, and dual-tropic viruses fda.gov.
Cell-cell fusion assays were also employed to evaluate the inhibition of envelope-mediated cell-cell fusion by enfuvirtide pnas.orgasm.orgnih.gov. These assays typically involved co-culturing HIV-1-infected cells with uninfected CD4+ target cells and measuring the reduction in syncytium formation in the presence of enfuvirtide pnas.orgnih.gov. Studies showed that enfuvirtide could inhibit cell-cell fusion with varying IC50 values depending on the specific assay and cell lines used pnas.orgnih.gov.
In vitro studies also investigated the potential for drug resistance. HIV-1 isolates with reduced susceptibility to enfuvirtide were selected in vitro, and genotypic analysis revealed mutations leading to amino acid substitutions in the enfuvirtide binding site within the HR1 domain of gp41, specifically at positions 36 to 38 fda.govmdpi.com.
Enfuvirtide exhibited additive to synergistic effects in cell culture assays when combined with individual members of various antiretroviral classes, including zidovudine, lamivudine, nelfinavir, indinavir, and efavirenz (B1671121) fda.gov.
In Vitro Antiviral Activity of Enfuvirtide
HIV-1 Isolate Type | Assay Method | IC50 Range (nM) | IC50 Range (ng/mL) | Citation |
Laboratory and Primary | N/A | 4 - 280 | 18 - 1260 | fda.gov |
Baseline Clinical | cMAGI assay (n=130) | 0.089 - 107 | 0.4 - 480 | fda.gov |
Baseline Clinical | Recombinant phenotypic entry | 1.56 - 1680 | 7 - 7530 | fda.gov |
Initial In Vivo Efficacy and Toxicity Studies in Animal Models
Preclinical in vivo studies were conducted in animal models to assess the efficacy and initial toxicity of enfuvirtide. Transgenic rat models susceptible to HIV were utilized for rapid preclinical testing of antiviral compounds targeting virus entry pnas.org.
In studies using HIV-susceptible transgenic rats, enfuvirtide demonstrated antiviral efficacy pnas.org. Prophylactic treatment with enfuvirtide administered subcutaneously at 4 mg/kg per day resulted in a significant reduction in the HIV-1 cDNA load in the spleen pnas.org. For instance, a twice-daily dosing regimen showed a >10-fold reduction (92.8%; 1.14 log10) of the HIV-1 cDNA load compared to the control group pnas.org. A once-daily regimen, however, resulted in a more modest reduction (≈2-fold) pnas.org. This suggested that the dosing regimen significantly impacted enfuvirtide's antiviral potency in vivo, consistent with its pharmacokinetic properties pnas.org.
Initial toxicity studies in animals included assessments in rats and rabbits. Reproduction studies in rats and rabbits at doses significantly higher than the adult human dose on a square meter basis revealed no evidence of harm to the fetus from enfuvirtide nih.govhiv.govroche.com. Enfuvirtide also produced no adverse effects on fertility in male or female rats at doses up to 30 mg/kg/day administered subcutaneously nih.govhiv.gov. Furthermore, enfuvirtide was found to be neither mutagenic nor clastogenic in a series of in vivo and in vitro assays, including the Ames bacterial reverse mutation assay, a mammalian cell forward gene assay, and an in vivo mouse micronucleus assay nih.govhiv.govroche.com.
In Vivo Efficacy in Transgenic Rats
Treatment Group | Dosing Frequency | Dosage (mg/kg/day) | Reduction in Spleen HIV-1 cDNA Load (relative to control) | Log10 Reduction | Statistical Significance (P-value) | Citation |
Enfuvirtide | Twice daily | 4 | >10-fold (92.8%) | 1.14 | < 0.018 | pnas.org |
Enfuvirtide | Once daily | 4 | ≈2-fold | Not significant | 0.33 | pnas.org |
Clinical Efficacy and Therapeutic Strategies Research
Efficacy in Treatment-Experienced HIV-1 Infected Patient Populations
Enfuvirtide (B549319) has been evaluated for its efficacy in patient populations with prior treatment experience and documented resistance to other antiretroviral therapies.
Studies on Virological Responses and Plasma HIV-1 RNA Levels
Clinical trials, notably the TORO (T-20 Versus Optimized Background Regimen Only) studies, have investigated the impact of enfuvirtide on virological responses in treatment-experienced individuals. researchgate.net These studies compared the outcomes of patients receiving enfuvirtide as part of an optimized background regimen (OBR) against those receiving OBR alone. In the pooled analysis of the TORO trials, a significantly higher proportion of patients in the enfuvirtide group achieved a reduction in plasma HIV-1 RNA levels compared to the control group. mdpi.com For instance, after 48 weeks of treatment, 30% of patients receiving enfuvirtide had their viremia reduced to below 400 copies/mL, in contrast to 12% in the conventional therapy arm. mdpi.com At a 95-week follow-up, 17.5% of patients taking enfuvirtide had viral loads under 50 copies/mL. mdpi.com
In a clinical study involving 78 heavily pretreated patients with baseline plasma HIV RNA greater than 5000 copies/mL, enfuvirtide administration resulted in a dose-dependent decrease in viral load, ranging from 0.3 to 1.6 log10 copies/mL. A combination drug study demonstrated that at week 24, the enfuvirtide group experienced a 4.5-fold relative drop in HIV RNA copies/mL compared to the standard treatment group when subjects received 3–5 antiretroviral agents with or without enfuvirtide.
Data from the TORO trials illustrate the virological response:
Study Arm | Week 48: HIV-1 RNA < 400 copies/mL | Week 95: HIV-1 RNA < 50 copies/mL |
Enfuvirtide + OBR | 30% | 17.5% |
Optimized Background Regimen Only | 12% | Not specified |
Research on Immunological Outcomes (e.g., CD4+ T-lymphocyte Count Increases)
Studies have also examined the effect of enfuvirtide on immunological recovery, particularly increases in CD4+ T-lymphocyte counts. The TORO clinical trials compared CD4 cell counts in patients receiving enfuvirtide plus an OBR versus those on OBR alone. mdpi.com While the primary focus was virological suppression, increases in CD4+ T-lymphocyte counts are a crucial indicator of immune reconstitution. Research indicates that achieving virological suppression with antiretroviral therapy, including regimens containing enfuvirtide, is associated with increases in CD4+ T-cell counts. who.int Studies have shown that greater antiviral effects, leading to viral load reduction, are often observed in patients with lower baseline CD4 counts. nih.gov
Role of Enfuvirtide Acetate (B1210297) in Salvage Therapy Regimens
Enfuvirtide plays a significant role in salvage therapy regimens for patients with multi-drug resistant HIV-1 infection who have limited remaining treatment options. labmartgh.comresearchgate.net Its unique mechanism of inhibiting viral entry by targeting gp41 provides an option when resistance has developed to other classes of antiretroviral drugs. labmartgh.com Clinical trials have demonstrated the efficacy of enfuvirtide as part of an optimized background regimen in heavily pretreated patients, leading to significant reductions in viral load and improvements in virological response rates compared to OBR alone. mdpi.com The use of enfuvirtide in salvage therapy is particularly relevant in cases of advanced disease progression and resistance to multiple prior regimens. mdpi.com
Research on Combination Antiretroviral Therapy (cART) Regimens
Enfuvirtide is used as a component of combination antiretroviral therapy (cART) regimens, leveraging its distinct mechanism of action.
Synergistic Antiviral Effects with Other Antiretroviral Agents
Enfuvirtide has demonstrated synergistic antiviral effects when combined with other antiretroviral agents targeting different stages of the HIV life cycle. labmartgh.comasm.org Studies have evaluated its combination with various drug classes, including NRTIs, NNRTIs, and PIs. labmartgh.comasm.org The synergistic activity arises from the complementary mechanisms of action, where enfuvirtide blocks viral entry while other drugs inhibit processes like reverse transcription or protease activity. For instance, enfuvirtide has shown enhanced antiviral effects when combined with agents such as AZT, Efavirenz (B1671121), or Indinavir in research settings. labmartgh.com Combinations with CCR5 inhibitors have also shown potent synergistic antiviral activity against different viral strains. asm.org
Studies on Combination with Next-Generation Fusion Inhibitors (e.g., Sifuvirtide)
Research has explored the potential for combining enfuvirtide with next-generation fusion inhibitors, such as Sifuvirtide. Although a first-generation drug might typically be replaced by a next-generation one, studies suggest that combining enfuvirtide and Sifuvirtide may offer advantages. nih.gov In vitro studies have shown that the combination of enfuvirtide and Sifuvirtide exhibits potent synergism in inhibiting HIV-1-mediated cell-cell fusion and infection by various HIV-1 strains, including those resistant to enfuvirtide. nih.gov This combination led to a significant increase in potency and improved efficacy against enfuvirtide-resistant strains, with notable reductions in IC50 values. nih.gov The synergistic effect is attributed to enfuvirtide and Sifuvirtide having different functional domains and distinct target sites within the viral fusion machinery. nih.gov These findings suggest that using enfuvirtide and Sifuvirtide in combination could potentially improve their efficacy and resistance profiles, possibly allowing for reduced dosage or frequency. nih.gov
Data illustrating the synergistic effect of Enfuvirtide and Sifuvirtide in vitro:
Combination | Effect on HIV-1 Fusion Inhibition | Potency Increase | Combination Index (CI) |
Enfuvirtide + Sifuvirtide | Strong Synergism | >600% | 0.182 |
Combination | Effect on Enfuvirtide-Resistant Strains | IC50 Reduction (Fold) |
Enfuvirtide + Sifuvirtide | Highly Effective | 8–15 |
Enfuvirtide Acetate is a chemical compound utilized in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection. It is classified as an HIV fusion inhibitor, acting to prevent the virus from entering host cells. Research into this compound has focused on its clinical efficacy, particularly in treatment-experienced patients, and the optimal strategies for its therapeutic use in combination with other antiretroviral agents.
Research into Optimized Background Regimens in Clinical Settings Optimized background (OB) regimens are a crucial component of enfuvirtide therapy, particularly for patients with multi-drug resistant HIV-1. These regimens are typically individualized, consisting of multiple antiretroviral drugs selected based on a patient's treatment history and viral resistance profiles, often determined by genotypic and phenotypic resistance testing.oncohemakey.comnih.gov
Studies have investigated the efficacy of enfuvirtide when added to an optimized background regimen. The pivotal TORO (T-20 Versus Optimized Background Regimen Only) clinical trials, TORO 1 and TORO 2, compared enfuvirtide plus an optimized background regimen to the optimized background regimen alone in treatment-experienced patients. oncohemakey.comnih.gov These trials demonstrated that the addition of enfuvirtide resulted in significantly greater viral suppression and immunologic benefit over the optimized background regimen alone over a 24-week period. nih.govnih.gov For instance, in the TORO trials, enfuvirtide combined with OB led to a greater reduction in HIV-1 RNA compared to OB alone at 24 weeks. A cohort study in Mexico also provided evidence of the effectiveness of enfuvirtide plus an optimized background regimen in highly antiretroviral-experienced patients, showing high rates of viral load suppression at both 24 and 48 weeks. nih.gov
Research findings from these studies highlight the importance of constructing an effective optimized background regimen to maximize the virologic response to enfuvirtide in treatment-experienced individuals.
Here is a summary of key findings related to viral load reduction in studies evaluating enfuvirtide with optimized background regimens:
Study/Trial | Patient Population | Background Regimen Type | Comparator Group | Viral Load Change (Week 24) | Viral Load Change (Week 48) |
---|
Methodological Approaches in Clinical Trials (e.g., Randomized Controlled Trials, Cohort Studies) Clinical research on this compound has employed various methodological approaches to evaluate its efficacy and therapeutic strategies.
Randomized Controlled Trials (RCTs) have been a cornerstone of the evidence base for enfuvirtide. The large Phase III TORO 1 and TORO 2 trials are prime examples of this methodology. oncohemakey.comnih.gov These studies utilized a randomized, controlled, parallel-group design, randomizing treatment-experienced subjects in a 2:1 ratio to receive either enfuvirtide plus an optimized background regimen or the optimized background regimen alone. oncohemakey.comnih.govnih.gov This design allowed for a direct comparison of the enfuvirtide-containing regimen against the best available standard of care at the time for this patient population. The primary objective of these trials was often to assess the additional decline in viral load achieved with enfuvirtide over the optimized background regimen alone at specific time points, such as 24 and 48 weeks. oncohemakey.com Efficacy analyses in these RCTs typically utilized the intent-to-treat population. nih.gov
Cohort studies have also contributed to understanding the effectiveness of enfuvirtide in real-world clinical settings. These observational studies follow a group of patients over time who are receiving enfuvirtide-containing regimens as part of their routine clinical care. nih.gov While not providing the same level of evidence for causality as RCTs, cohort studies can offer valuable insights into the effectiveness of enfuvirtide in diverse patient populations and over longer durations, complementing the findings from controlled trials. For example, a prospective cohort study in Mexico evaluated the effectiveness of enfuvirtide plus an optimized background regimen in a cohort of highly treatment-experienced patients, assessing outcomes such as viral load suppression and changes in CD4+ cell counts. nih.gov
Other study designs, such as Phase I and Phase II clinical trials, were also conducted during the development of enfuvirtide to assess aspects like pharmacokinetics and initial antiviral activity, often employing dose-escalation protocols or evaluating different administration methods. oncohemakey.comnih.gov
Pharmacokinetic and Pharmacodynamic Research
Investigation of Systemic Absorption and Bioavailability
Enfuvirtide (B549319) Acetate (B1210297) is not orally absorbed due to its peptide nature, which would lead to breakdown in the digestive tract nps.org.auhivclinic.ca. It is administered via subcutaneous injection nps.org.auhivclinic.ca.
Following a single 90-mg subcutaneous injection in HIV-1 infected subjects, the mean (±SD) peak plasma concentration (Cmax) was 4.59 ± 1.5 µg/mL, and the area under the curve (AUC) was 55.8 ± 12.1 µg•h/mL fda.gov. The median time to reach peak concentration (Tmax) was 8 hours, with a range of 3 to 12 hours fda.gov.
With twice-daily 90-mg subcutaneous dosing in combination with other antiretroviral agents, the mean (±SD) steady-state Cmax was 5.0 ± 1.7 µg/mL, the trough concentration (Ctrough) was 3.3 ± 1.6 µg/mL, and the AUC0-12h was 48.7 ± 19.1 µg•h/mL fda.gov. The median Tmax at steady-state was 4 hours, with a range of 4 to 8 hours fda.gov.
The absolute bioavailability of Enfuvirtide Acetate following subcutaneous administration, using a 90-mg intravenous dose as a reference, was determined to be 84.3% ± 15.5% fda.govhivclinic.canih.govnih.gov. Absorption of the 90-mg dose was found to be comparable regardless of whether it was injected into the subcutaneous tissue of the abdomen, thigh, or arm fda.govnih.gov. Following subcutaneous administration, Enfuvirtide is almost completely absorbed, and exposure increases nearly linearly with doses ranging from 45 mg to 180 mg nih.gov. Subcutaneous absorption at the recommended dose in adults is slow and protracted, resulting in relatively flat steady-state plasma concentration-time profiles nih.gov.
A summary of key absorption parameters is presented in the table below:
Parameter | Value (Single 90-mg SC Dose) | Value (Steady-State 90-mg BID SC Dose) | Reference |
Cmax (mean ± SD) | 4.59 ± 1.5 µg/mL | 5.0 ± 1.7 µg/mL | fda.gov |
AUC (mean ± SD) | 55.8 ± 12.1 µg•h/mL | 48.7 ± 19.1 µg•h/mL (AUC0-12h) | fda.gov |
Tmax (median) | 8 hours (range 3-12 h) | 4 hours (range 4-8 h) | fda.gov |
Absolute Bioavailability | 84.3% ± 15.5% | - | fda.govhivclinic.canih.govnih.gov |
Research on Drug Distribution and Plasma Protein Binding
The mean (±SD) steady-state volume of distribution after intravenous administration of a 90-mg dose of Enfuvirtide was 5.5 ± 1.1 L fda.govhivclinic.canih.govnih.gov. Enfuvirtide is approximately 92% bound to plasma proteins in HIV-infected plasma over a concentration range of 2 to 10 µg/mL fda.govhivclinic.canih.govnih.govnih.gov. It is predominantly bound to albumin and, to a lesser extent, to alpha-1 acid glycoprotein (B1211001) fda.govhivclinic.ca. Studies on protein binding and metabolic interactions suggest a minimal potential for drug interactions involving Enfuvirtide roche.com.
Elucidation of Metabolic Pathways and Elimination Routes
As a peptide, Enfuvirtide is expected to undergo catabolism to its constituent amino acids, with subsequent recycling of these amino acids in the body pool nih.govfda.govhivclinic.canih.govdrugs.com. Mass balance studies to determine the specific elimination pathway(s) of Enfuvirtide have not been performed in humans fda.govfda.govroche.com. However, studies in rodents using 3H-enfuvirtide suggested incomplete recovery of administered radioactivity in excreta after 7 days roche.com. These studies also indicated that Enfuvirtide and its catabolites are widely distributed in the body roche.com. Relatively low amounts of radioactivity were slowly eliminated at a constant rate in urine and feces, suggesting the radiolabel is incorporated into intermediary pathways as either a radiolabeled fragment or amino acid roche.com.
In vitro studies using human microsomes and hepatocytes indicate that Enfuvirtide undergoes hydrolysis to form a deamidated metabolite at the C-terminal phenylalanine residue, referred to as M3 nih.govfda.govfda.gov. This hydrolysis reaction is not dependent on NADPH fda.govfda.gov. The M3 metabolite has been detected in human plasma following Enfuvirtide administration, with an AUC ranging from 2.4% to 15% of the Enfuvirtide AUC fda.gov. Less than 17% of Enfuvirtide is converted to this minimally active deaminated form nih.gov. Both Enfuvirtide and its metabolite are primarily eliminated through catabolism to amino acid residues nih.gov.
Following a single 90 mg subcutaneous dose, the mean (±SD) elimination half-life of Enfuvirtide is 3.8 ± 0.6 hours fda.govnih.govnih.govroche.comdrugs.com. The mean (±SD) apparent clearance following a single 90-mg subcutaneous dose was 0.0248 ± 0.0041 L/h/kg fda.gov. Following 90-mg twice-daily subcutaneous dosing, the mean (±SD) apparent clearance was 0.0306 ± 0.0106 L/h/kg fda.gov. Hemodialysis does not appear to have a clinically significant effect on Enfuvirtide clearance fda.govdrugs.com. Pharmacokinetics have not been evaluated in hepatic impairment drugs.com.
Population Pharmacokinetic Modeling and Analysis of Interpatient Variability
Population pharmacokinetic modeling has been employed to describe the concentration-time profile of Enfuvirtide and analyze interpatient variability nih.govnih.gov. A two-compartment model with linear absorption and elimination has been fitted to concentration data from patients in routine clinical settings nih.gov. This modeling predicted a median concentration of 1,968 ng/ml at 12 hours after a 90 mg dose, with significant interpatient variability observed nih.gov.
Studies have revealed substantial interpatient variability in Enfuvirtide concentrations at every time point nih.gov. Concentration spectrums can cover more than 1 log, with interindividual variabilities of 52% and 123% in typical clearance and volume of distribution, respectively nih.gov. This variability can lead to many patients achieving lower and more variable concentrations than expected, potentially resulting in insufficient concentrations nih.gov. Further covariate analysis in population PK models may help identify factors influencing this variability nih.gov.
Patient weight has been identified as a factor affecting clearance and volume of distribution fda.govnih.gov. Relative to a 70-kg male, a 40-kg male may have 20% lower clearance, while a 110-kg male may have 26% higher clearance fda.gov. For females, a 40-kg female may have 36% lower clearance compared to a 70-kg male, while a 110-kg female may have similar clearance fda.gov. Despite these influences, dose adjustment based on weight or gender is generally not recommended fda.govnih.govnih.gov. Analysis of plasma concentration data from clinical trials indicated no difference in Enfuvirtide clearance between Black and Caucasian individuals fda.gov. Time after the beginning of therapy did not significantly affect pharmacokinetic parameters, suggesting the absence of metabolic induction and inhibition nih.gov.
Research on Pharmacodynamic Relationships with Antiviral Response
Enfuvirtide is an inhibitor of HIV-1 gp41 mediated fusion, preventing the conformational changes necessary for viral and cellular membrane fusion and thus interfering with HIV-1 entry into cells wikipedia.orgnps.org.aufda.govhivclinic.cadrugbank.com. Its antiviral activity has been assessed in vitro against laboratory and clinical isolates of HIV-1 fda.govroche.com. The 50% inhibitory concentration (IC50) for Enfuvirtide in laboratory and primary isolates representing HIV-1 clades A to G ranged from 4 to an upper limit of 280 nM (18 to 1260 ng/mL) fda.govhivclinic.caroche.com. The IC50 for baseline clinical isolates ranged from 0.089 to 107 nM (0.4 to 480 ng/mL) by the cMAGI assay hivclinic.caroche.com.
The pharmacokinetic-pharmacodynamic relationship suggests that the recommended dose, in combination with other active antiretrovirals, is optimal nih.gov. While trends were observed, some studies have not found a statistically significant relationship between any pharmacokinetic-based individual Enfuvirtide exposure measure and virologic response measures, such as viral clearance nih.gov. However, linear regression analysis in one study suggested that the decline in viral load up to day 7 was associated with Ctrough but not Cmax or AUC nih.gov.
Enfuvirtide significantly reduces plasma HIV-1 RNA levels when administered with optimized background antiretroviral therapy nih.govnih.gov. In pivotal trials, the mean change in HIV-1 RNA at week 48 was -1.48 log10 copies/mL in the Enfuvirtide arm compared to -0.63 log10 copy/mL in the control arm (P<0.001) nih.gov.
Drug Interaction Research and Safety Profile Evaluation
Studies on Potential for Drug-Drug Interactions (e.g., via Cytochrome P450 Enzymes)
Research indicates that enfuvirtide (B549319) is unlikely to cause significant drug interactions with medications metabolized by cytochrome P450 (CYP450) enzymes. In vitro and in vivo studies have explored the potential for enfuvirtide to interact with various CYP450 isoforms. Based on in vitro human microsomal studies, enfuvirtide is not considered an inhibitor of CYP450 enzymes fda.govroche.com.
Further in vivo human metabolism studies involving healthy subjects (N=12) demonstrated that enfuvirtide, administered at its recommended dose, did not significantly alter the metabolism of substrates for several key CYP450 enzymes, including CYP3A4, CYP2D6, CYP1A2, CYP2C19, and CYP2E1 fda.govroche.com. While some minimal effects were observed on CYP1A2, CYP2C19, and CYP2E1 metabolic activity, these were not considered clinically significant roche.comnih.gov. Similarly, enfuvirtide did not influence the concentrations of drugs metabolized by N-acetyltransferase roche.comnih.gov.
These findings collectively suggest a low potential for enfuvirtide to interact with concomitantly administered drugs that are primarily metabolized by CYP450 enzymes roche.comnih.govhivclinic.cahiv-druginteractions.orghep-druginteractions.orgnih.gov. This is a notable characteristic, as many other antiretroviral drugs, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) and protease inhibitors (PIs), are extensively metabolized by the CYP450 system and are associated with numerous drug-drug interactions aafp.org.
Long-term Safety and Tolerability Research in Clinical Cohorts
The long-term safety and tolerability of enfuvirtide have been evaluated in various clinical cohorts, including adult and pediatric patients receiving the drug as part of combination antiretroviral therapy. Clinical trials, such as the Phase 3 TORO 1 and TORO 2 studies, have provided significant data on the use of enfuvirtide in treatment-experienced adults nih.gov.
Studies have assessed the safety profile over extended periods, with some adult cohorts receiving enfuvirtide for greater than 48 weeks fda.gov. In a 48-week uncontrolled open-label rollover study involving 71 HIV-infected adults, self-administration of enfuvirtide was not associated with unexpected toxicities for up to one year nih.gov. The majority of treatment-emergent adverse events in this study were mild to moderate in severity nih.gov.
Long-term tolerability has also been evaluated in pediatric populations. A study involving 14 children aged 4 to 12 years with incompletely suppressed HIV-1 infection assessed enfuvirtide tolerability and safety for up to 96 weeks nih.gov. While local injection site reactions were common, enfuvirtide was generally well-tolerated in this pediatric cohort over the extended treatment period nih.gov.
Long-term follow-up in studies like the TORO trials has also provided insights into durable responses to enfuvirtide-containing regimens nps.org.au. Predictors of better long-term response have been identified, emphasizing the importance of using enfuvirtide in combination with other active antiretroviral drugs nps.org.au.
While the long-term effects of enfuvirtide continue to be monitored, research to date has characterized its interaction profile, particularly its low potential for CYP450-mediated interactions, and evaluated its tolerability in clinical cohorts receiving long-term therapy fda.govroche.comnih.govhivclinic.cahiv-druginteractions.orghep-druginteractions.orgnih.govnih.govnih.govnps.org.au.
Exploratory Research and Novel Research Applications
Investigation of Immunomodulatory Effects (e.g., on Inflammatory Cytokines, Antigen Presentation)
Recent studies have indicated that enfuvirtide (B549319) may possess immunostimulatory properties, particularly concerning immune cells. Research using human monocytic THP-1 cells has investigated the potential of enfuvirtide to influence the release of inflammatory cytokines and enhance antigen presentation. tandfonline.comnih.govresearchgate.net
In vitro studies utilizing non-adherent monocytic THP-1 (nTHP-1) cells treated with enfuvirtide demonstrated an increased release of certain cytokines, including TNFα, MIP-1β, and MCP-1, after 24 hours. tandfonline.comnih.govresearchgate.net Furthermore, enfuvirtide treatment led to the upregulation of cell surface markers involved in antigen presentation, specifically CD86 and CD54, on nTHP-1 cells at the 24-hour mark. tandfonline.comnih.govresearchgate.net
While similar immunostimulatory effects were observed with glatiramer acetate (B1210297) in these studies, the responses induced by enfuvirtide and glatiramer acetate differed in their timing and intensity depending on whether THP-1 cells were pre-treated with phorbol (B1677699) myristate acetate (PMA) to differentiate them into macrophage-like cells (pTHP-1). tandfonline.comnih.govresearchgate.net Enfuvirtide's effects on cytokine release and surface marker expression were more pronounced in nTHP-1 cells at 24 hours compared to pTHP-1 cells. tandfonline.comnih.govresearchgate.net
These findings suggest that enfuvirtide can induce the release of inflammatory cytokines and upregulate markers associated with antigen presentation in specific immune cell types in vitro. tandfonline.comnih.govresearchgate.net This observed immunostimulatory potential has been hypothesized to correlate, at least partially, with the incidence of injection site reactions associated with peptide and protein pharmaceuticals like enfuvirtide. tandfonline.comnih.gov The THP-1 cell assay system used in these studies is considered a valuable tool for evaluating the potential immune-mediated risks of such pharmaceuticals. tandfonline.comnih.gov
Data on In Vitro Immunomodulatory Effects of Enfuvirtide on nTHP-1 Cells:
Endpoint | Effect of Enfuvirtide Treatment (24h) | Reference |
Release of TNFα | Increased | tandfonline.comnih.govresearchgate.net |
Release of MIP-1β | Increased | tandfonline.comnih.govresearchgate.net |
Release of MCP-1 | Increased | tandfonline.comnih.govresearchgate.net |
Expression of CD86 | Upregulated | tandfonline.comnih.govresearchgate.net |
Expression of CD54 | Upregulated | tandfonline.comnih.govresearchgate.net |
In addition to in vitro observations, some studies have explored potential indirect immune-mediated mechanisms of enfuvirtide in vivo. One study noted a statistically significant increase in the percentage of IL-12-producing activated monocytes in patients treated with an enfuvirtide-containing regimen for at least 12 weeks. longdom.org This increase in IL-12 production sometimes coexisted with an increase in CD4 T lymphocyte count and serum IgE, alongside a decrease in HIV-1 viremia. longdom.org While enfuvirtide was shown to inhibit IL-12 secretion in vitro in earlier studies, the in vivo observation of increased IL-12 production by stimulated PBMC from enfuvirtide-treated patients highlights a complex and interesting area for further investigation. longdom.org
Utilization of Enfuvirtide Acetate as a Research Probe in Virology and Viral Entry Studies
This compound serves as a valuable tool in virology research, particularly for investigating the mechanisms of viral entry and fusion processes, primarily in HIV-1. As the first approved HIV fusion inhibitor, enfuvirtide's mechanism of action involves binding to the first heptad-repeat (HR1) region within the gp41 subunit of the HIV-1 envelope glycoprotein (B1211001). fda.govdrugbank.comhivclinic.canps.org.au This binding event prevents the necessary conformational changes in gp41 required for the fusion of the viral and cellular membranes, thereby blocking viral entry into the host cell. fda.govdrugbank.comhivclinic.canps.org.au
Researchers utilize enfuvirtide to gain insights into how HIV-1 interacts with host cell membranes and to study the structural rearrangements of gp41 during the fusion process. fda.govdrugbank.comnps.org.au By using enfuvirtide, scientists can probe the critical steps involved in HIV-1 entry, which is essential for developing new antiviral therapies.
Studies involving enfuvirtide have helped to define the mechanisms of resistance to fusion inhibitors. Acquired resistance to enfuvirtide is primarily associated with mutations in a specific 10-amino acid motif located between residues 36 and 45 in the HR1 region of gp41, which forms part of the enfuvirtide binding site. fda.govhivclinic.canps.org.auresearchgate.netmdpi.com Research using techniques like deep mutational scanning has further mapped resistance mutations throughout the HIV-1 envelope protein, providing a more comprehensive understanding of how viral mutations affect enfuvirtide resistance. mdpi.com These studies highlight the utility of enfuvirtide as a probe to understand the functional constraints and mutational landscape of the HIV-1 envelope protein concerning viral entry. mdpi.com
Enfuvirtide is also used in in vitro antiviral activity assessments. The 50% inhibitory concentration (IC50) of enfuvirtide against laboratory and primary HIV-1 isolates from clades A to G has been reported to range from 4 to 280 nM (18 to 1260 ng/mL). fda.govhivclinic.ca For baseline clinical isolates, the IC50 values have ranged from 0.089 to 107 nM (0.4 to 480 ng/mL) by the cMAGI assay and from 1.56 to 1680 nM (7 to 7530 ng/mL) by a recombinant phenotypic entry assay. fda.govhivclinic.ca These data, generated through the use of enfuvirtide as a research probe, provide valuable information on the susceptibility of different HIV-1 strains to fusion inhibition. fda.govhivclinic.ca
Data on In Vitro Antiviral Activity of Enfuvirtide:
HIV-1 Isolate Type | Assay Type | IC50 Range (nM) | IC50 Range (ng/mL) | Reference |
Laboratory and Primary Isolates (Clades A-G) | Not specified | 4 - 280 | 18 - 1260 | fda.govhivclinic.ca |
Baseline Clinical Isolates | cMAGI assay | 0.089 - 107 | 0.4 - 480 | fda.govhivclinic.ca |
Baseline Clinical Isolates | Recombinant phenotypic entry assay | 1.56 - 1680 | 7 - 7530 | fda.govhivclinic.ca |
Enfuvirtide has also been used in combination studies with other antiviral agents, such as Sifuvirtide, another fusion inhibitor. Research examining this combination has shown enhanced efficacy against various HIV-1 strains, including those resistant to enfuvirtide alone, further demonstrating enfuvirtide's utility in exploring synergistic antiviral strategies.
Research into Potential Novel Therapeutic Applications Beyond Established Indications
While enfuvirtide's primary established indication is the treatment of HIV-1 infection, research is exploring potential novel therapeutic applications, although these are largely in exploratory or preclinical stages and often focus on improving its delivery or exploring its mechanism in different contexts.
One area of investigation involves exploring alternative delivery systems for enfuvirtide. Due to its peptide nature, enfuvirtide is typically administered via subcutaneous injection. researchgate.netresearchgate.netmdpi.com Research has explored novel oral delivery systems using materials like poly lactic-co-glycolic acid (PLGA) and alginate to overcome the limitations of injection, particularly for patient compliance. researchgate.net Studies in mice have shown that formulations using these materials can sustain enfuvirtide release and maintain detectable levels in the bloodstream for over 24 hours after a single oral dose. researchgate.net This research into novel delivery methods could potentially broaden the therapeutic applicability of enfuvirtide by offering more convenient administration routes. researchgate.net
Although enfuvirtide is primarily active against HIV-1, its mechanism of inhibiting viral fusion has led to investigations into its potential against other viruses that utilize similar entry mechanisms. Some research suggests that agents developed for HIV treatment might have activity against other viruses. mdpi.com However, specific detailed research on enfuvirtide's efficacy against non-HIV viruses was not prominently found in the search results, indicating that this area, while theoretically possible based on its fusion inhibition mechanism, may be less explored or in very early stages.
The observed immunomodulatory effects discussed in Section 10.1, such as the influence on inflammatory cytokines and antigen presentation, could potentially open avenues for exploring enfuvirtide's role in modulating immune responses in contexts beyond HIV infection. tandfonline.comnih.govresearchgate.net However, research specifically focused on leveraging these immunomodulatory effects for novel therapeutic applications unrelated to its antiviral activity against HIV appears to be limited and requires further dedicated investigation.
Challenges and Future Directions in Enfuvirtide Acetate Research
Strategies for Overcoming Viral Resistance in Evolving HIV-1 Strains
Viral resistance to enfuvirtide (B549319) acetate (B1210297) primarily arises from amino acid substitutions within the HR1 region of the gp41 protein, specifically within a 10-amino acid motif between residues 36 and 45, which forms part of enfuvirtide's binding site researchgate.netnps.org.aunih.govoup.com. Mutations in this region can significantly reduce the binding affinity of enfuvirtide, leading to decreased antiviral activity nps.org.aunih.gov. Resistance can emerge relatively quickly in patients experiencing virological failure on enfuvirtide-containing regimens nps.org.au. Further research has revealed that a larger fragment of HR1, from codons 36 to 45, can be involved in resistance in patients experiencing virological failure nih.gov. Mutations outside the enfuvirtide binding site, such as those in the C-terminal heptad repeat (CHR) and gp120, including the V3 loop and co-receptor binding site, may also play a compensatory role in increasing resistance or affect sensitivity by altering co-receptor tropism, affinity, or fusion kinetics mdpi.com.
Studies have analyzed enfuvirtide resistance in both cell culture and in vivo settings, identifying key resistance mutations mdpi.com. Deep mutational scanning has been employed to comprehensively map potential drug resistance mutations throughout the HIV-1 envelope protein, identifying both known and novel resistance mutations in the NHR and other regions mdpi.com. These findings suggest diverse mechanisms of resistance, including those that may act during different fusion steps by altering fusion kinetics or exposure of the enfuvirtide binding site mdpi.com.
Strategies to overcome enfuvirtide resistance include the development of new fusion inhibitors with activity against resistant strains and a higher genetic barrier to resistance pnas.org.
Development of Improved Fusion Inhibitors and Enfuvirtide Analogs
The need for fusion inhibitors active against enfuvirtide-resistant viruses and possessing improved durability has spurred the development of new peptide-based inhibitors pnas.org. Researchers have designed oligomeric HR2 peptides with increased helical structure and enhanced stability of the HR1/HR2 bundle pnas.org. These engineered peptides have demonstrated significantly higher activity against viruses resistant to enfuvirtide and other HR2 peptides, with some showing up to 3,600-fold greater activity than enfuvirtide against resistant strains pnas.org. Passaging experiments with some of these novel peptides have shown difficulty in generating resistance, suggesting superior durability compared to enfuvirtide pnas.org.
Efforts have also focused on conjugating enfuvirtide backbone-based fusion inhibitors with lipids to enhance their anti-HIV activity mdpi.com. Peptide engineering strategies, such as incorporating salt bridges, can increase the in vivo stability of peptide sequences, potentially leading to extended half-lives nih.gov. Chemical modification with molecules like polyethylene (B3416737) glycol (PEG) has also been explored to improve pharmacokinetic properties and reduce immunogenicity and proteolysis nih.gov. A PEGylated peptide overlapping enfuvirtide by 33 residues showed an increase in half-life against tryptic degradation, although with a slight decrease in potency nih.gov.
Novel protein-based, long-acting HIV fusion inhibitors have been designed, consisting of an albumin-binding domain linked to a peptide-based fusion inhibitor mdpi.com. One such construct, FLT, demonstrated greater effectiveness than enfuvirtide against various resistant strains and clinical isolates, with an average IC50 about 2.5-fold more potent than enfuvirtide mdpi.com.
Table 1: Comparison of Antiviral Activity of Enfuvirtide and a Novel Fusion Inhibitor (FLT) against Clinical Isolates
Inhibitor | Average IC50 (nM) |
Enfuvirtide | 51.6 |
FLT | 14.8 |
*Data derived from research comparing the activity of FLT and enfuvirtide against various clinical isolates mdpi.com.
Research into Novel Delivery Systems for Peptide-Based Therapeutics
The need for twice-daily subcutaneous injections has been a limiting factor in the broader use of enfuvirtide nps.org.au. This has driven research into novel delivery systems for peptide-based therapeutics to improve bioavailability, reduce administration frequency, and potentially target specific HIV reservoirs mdpi.comqub.ac.ukmdpi.com.
Innovations in peptide formulation and delivery are considered crucial for advancing peptide-based therapies mdpi.com. Nanotechnology has brought new approaches to overcome challenges in formulation design, including drug solubility and biodistribution mdpi.com. Encapsulation of antiretroviral drugs into nanosystems has shown potential for improved drug release and pharmacokinetic profiles mdpi.com.
Research is exploring the use of exosomes, tiny nanoparticles, to deliver therapeutic proteins into cells infected with HIV news-medical.net. A study using exosomes to deliver a novel recombinant anti-HIV protein (ZPAMt) in mice demonstrated suppression of HIV expression in various tissues, including the brain, highlighting the potential of exosome engineering for delivering therapeutics to hard-to-reach areas news-medical.net.
Targeting lipid nanoparticles to CD4 expressing cells using CD4 binding peptides is another area of investigation to enhance antiviral drug delivery specifically to HIV host cells, particularly in lymph nodes and lymphoid tissues where HIV can persist nih.gov.
Peptide-like hydrogels are also being explored as a long-acting multipurpose drug delivery platform for sustained drug delivery qub.ac.uk.
Unresolved Questions and Areas for Continued Scholarly Investigation
Despite the progress made, several unresolved questions and areas require continued scholarly investigation regarding enfuvirtide acetate and peptide-based fusion inhibitors. The complex mechanisms of enfuvirtide resistance, particularly the role of mutations outside the primary binding site and their impact on Env conformation and dynamics, warrant further elucidation mdpi.com. Understanding the mechanistic basis of resistance is crucial for developing inhibitors less prone to resistance mdpi.com.
The full extent of the genotypic determinants of enfuvirtide resistance throughout the HIV-1 envelope needs to be better delineated mdpi.com. While significant progress has been made in identifying resistance mutations, the impact of all possible mutations and their combinations is an ongoing area of study mdpi.com.
Further research is needed to fully understand and optimize novel delivery systems for peptide-based therapeutics. This includes improving the stability and bioavailability of peptides, achieving targeted delivery to HIV reservoirs, and developing formulations that allow for less frequent administration mdpi.comqub.ac.ukmdpi.comnews-medical.netnih.gov. The potential for using exosomes and targeted nanoparticles to deliver fusion inhibitors or other anti-HIV agents to sites like the brain requires continued investigation news-medical.netnih.gov.
The development of improved fusion inhibitors and enfuvirtide analogs with enhanced potency, broader activity against diverse HIV-1 strains (including enfuvirtide-resistant ones), and a higher genetic barrier to resistance remains a key area for future research pnas.orgmdpi.com. Exploring different peptide engineering strategies and conjugation methods to improve pharmacokinetic properties and durability is essential pnas.orgnih.gov.
Investigating the potential for combining enfuvirtide or newer fusion inhibitors with other antiretroviral agents or novel therapeutic strategies, such as latency reversal agents, to achieve sustained viral suppression and potentially target viral reservoirs is another important area nih.goveur.nl.
Finally, continued clinical research is necessary to evaluate the efficacy, safety, and optimal use of novel fusion inhibitors and delivery systems in diverse patient populations, including those with extensive treatment experience and complex resistance profiles oup.comhiv.govscience.govhiv.plus.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.